1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one
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Overview
Description
1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one is a complex organic compound that belongs to the class of furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one typically involves multi-step reactions. One common method includes the reaction of 5-nitrofuran-2-carbaldehyde with buta-1,3-diene in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1H-imidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the inhibition of essential metabolic pathways. This results in the disruption of bacterial cell function and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole: Exhibits potent antibacterial properties.
Uniqueness
1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one is unique due to its combination of the nitrofuran and imidazole moieties, which confer distinct biological activities.
Properties
CAS No. |
92530-76-2 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-[2-[4-(5-nitrofuran-2-yl)buta-1,3-dienyl]imidazol-1-yl]ethanone |
InChI |
InChI=1S/C13H11N3O4/c1-10(17)15-9-8-14-12(15)5-3-2-4-11-6-7-13(20-11)16(18)19/h2-9H,1H3 |
InChI Key |
VPMAUOHYXMYWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CN=C1C=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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